

## Technical Guide to PKI-179 Hydrochloride: A Dual PI3K/mTOR Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                       |           |
|----------------------|-----------------------|-----------|
| Compound Name:       | PKI-179 hydrochloride |           |
| Cat. No.:            | B2743481              | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **PKI-179 hydrochloride**, a potent, orally bioavailable dual inhibitor of phosphoinositide 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR). This document consolidates key chemical properties, biological activities, and relevant experimental methodologies to support ongoing research and development efforts in oncology and related fields.

**Core Compound Information** 

| Property          | Value                                                                     |
|-------------------|---------------------------------------------------------------------------|
| Product Name      | PKI-179 hydrochloride                                                     |
| CAS Number        | 1463510-35-1[1][2]                                                        |
| Molecular Formula | C <sub>25</sub> H <sub>28</sub> N <sub>8</sub> O <sub>3</sub> • HCl[1][2] |
| Molecular Weight  | 525.0 g/mol [2]                                                           |

### **Quantitative Biological Activity**

**PKI-179 hydrochloride** demonstrates potent inhibitory activity against PI3K isoforms and mTOR, as well as robust anti-proliferative effects in various cancer cell lines. The following tables summarize the key quantitative data available for this compound.



**In Vitro Enzymatic Inhibition** 

| Target                | IC50 (nM) |
|-----------------------|-----------|
| ΡΙ3Κα                 | 8[3]      |
| РІЗКβ                 | 24[3]     |
| ΡΙ3Κδ                 | 17[4]     |
| РІЗКу                 | 74[3]     |
| PI3Kα (E545K mutant)  | 14[3]     |
| PI3Kα (H1047R mutant) | 11[3]     |
| mTOR                  | 0.42[3]   |

**Cellular Proliferation Inhibition** 

| Cell Line | Cancer Type     | IC50 (nM) |
|-----------|-----------------|-----------|
| MDA-361   | Breast Cancer   | 22[4]     |
| PC3MM2    | Prostate Cancer | 29[4]     |

# Mechanism of Action: The PI3K/Akt/mTOR Signaling Pathway

PKI-179 exerts its anti-tumor effects by dually inhibiting PI3K and mTOR, two critical nodes in a signaling pathway that is frequently hyperactivated in cancer. This pathway regulates essential cellular processes, including cell growth, proliferation, survival, and metabolism. The diagram below illustrates the points of inhibition by PKI-179 within this cascade.





Click to download full resolution via product page

PI3K/Akt/mTOR signaling pathway with PKI-179 inhibition points.

### **Experimental Protocols**

While specific, detailed protocols for PKI-179 are proprietary, the methodologies employed are standard in preclinical drug development. Below are generalized protocols for the key assays used to characterize this inhibitor.

#### In Vitro Kinase Inhibition Assay (General Protocol)



This type of assay is used to determine the IC<sub>50</sub> values of a compound against specific kinases.

- Reagents and Materials: Recombinant human PI3K and mTOR kinases, appropriate lipid substrates (e.g., PIP2), ATP, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).
- Procedure:
  - A serial dilution of PKI-179 hydrochloride is prepared in a suitable solvent like DMSO.
  - The kinase, substrate, and inhibitor are incubated together in a reaction buffer at a controlled temperature (e.g., 37°C).
  - The enzymatic reaction is initiated by the addition of ATP.
  - After a set incubation period, the reaction is stopped, and the amount of product (e.g., ADP) is quantified using a luminescence-based detection system.
  - The resulting data is plotted as kinase activity versus inhibitor concentration, and the IC<sub>50</sub> value is calculated using non-linear regression analysis.

#### **Cell Proliferation Assay (General Protocol using WST-1)**

This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.

- Cell Culture: Cancer cell lines (e.g., MDA-361, PC3MM2) are cultured in appropriate media and conditions.
- Procedure:
  - Cells are seeded into 96-well plates and allowed to adhere overnight.
  - The cells are then treated with various concentrations of PKI-179 hydrochloride for a specified period (e.g., 72 hours).
  - Following treatment, a tetrazolium salt-based reagent (like WST-1) is added to each well.



- Viable cells with active metabolism will convert the WST-1 reagent into a colored formazan product.
- The absorbance of the formazan product is measured using a microplate reader at the appropriate wavelength.
- Cell viability is calculated as a percentage relative to untreated control cells, and the IC<sub>50</sub> is determined.

#### In Vivo Tumor Xenograft Model (General Methodology)

This model is used to assess the anti-tumor efficacy of a compound in a living organism.

- Animal Model: Immunocompromised mice (e.g., nude mice) are used to prevent rejection of human tumor cells.
- Procedure:
  - Human cancer cells (e.g., MDA-361) are subcutaneously injected into the flank of the mice.
  - Tumors are allowed to grow to a palpable size.
  - The mice are then randomized into control and treatment groups.
  - PKI-179 hydrochloride is administered orally at a specified dose and schedule (e.g., 50 mg/kg, once daily).[4]
  - Tumor volume and body weight are measured regularly throughout the study.
  - At the end of the study, the tumors are excised and may be used for further analysis (e.g., immunoblotting to assess target engagement).

This guide provides foundational information for researchers working with **PKI-179 hydrochloride**. For further details, consulting the primary literature is recommended.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. PKI-179: an orally efficacious dual phosphatidylinositol-3-kinase (PI3K)/mammalian target of rapamycin (mTOR) inhibitor PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- To cite this document: BenchChem. [Technical Guide to PKI-179 Hydrochloride: A Dual PI3K/mTOR Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b2743481#pki-179-hydrochloride-cas-number-and-molecular-weight]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com